molecular formula C9H11NO4 B12568417 1,2-Propanediol, 1-(2-nitrophenyl)- CAS No. 182131-72-2

1,2-Propanediol, 1-(2-nitrophenyl)-

Cat. No.: B12568417
CAS No.: 182131-72-2
M. Wt: 197.19 g/mol
InChI Key: DQNAOMHOXZEUOE-UHFFFAOYSA-N
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Description

1,2-Propanediol, 1-(2-nitrophenyl)- is a chemical compound that features a propanediol backbone with a nitrophenyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 1-(2-nitrophenyl)- typically involves the nitration of 1,2-propanediol. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process may involve multiple steps to ensure the selective nitration at the desired position on the propanediol molecule.

Industrial Production Methods

Industrial production of 1,2-Propanediol, 1-(2-nitrophenyl)- can be achieved through large-scale nitration processes. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 1-(2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,2-Propanediol, 1-(2-aminophenyl)-.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitro alcohols and nitro acids.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

1,2-Propanediol, 1-(2-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 1-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol, 1-(4-nitrophenyl)-: Similar structure but with the nitro group at the para position.

    1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-: Contains an amino group in addition to the nitro group.

    2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Another related compound with both amino and nitro groups.

Uniqueness

1,2-Propanediol, 1-(2-nitrophenyl)- is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The ortho position of the nitro group can lead to different steric and electronic effects compared to its para and meta counterparts, making it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

182131-72-2

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(2-nitrophenyl)propane-1,2-diol

InChI

InChI=1S/C9H11NO4/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6,9,11-12H,1H3

InChI Key

DQNAOMHOXZEUOE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1[N+](=O)[O-])O)O

Origin of Product

United States

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